[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester
CAS No.: 769968-18-5
Cat. No.: VC2690256
Molecular Formula: C18H27BO5
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769968-18-5 |
|---|---|
| Molecular Formula | C18H27BO5 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | tert-butyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
| Standard InChI | InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-10-8-9-13(11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3 |
| Standard InChI Key | MOOZLSQYGNTKMD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OC(C)(C)C |
Introduction
[3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester is a complex organic compound with the CAS number 769968-18-5. It is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is also known as tert-butyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate.
Synthesis and Applications
This compound is synthesized by reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyl chloroacetate in the presence of a base. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The presence of the boronic ester group makes it suitable for cross-coupling reactions, which are essential in forming carbon-carbon bonds in complex molecules.
Safety and Handling
Given its chemical properties, handling [3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester requires caution. It is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation, necessitating proper ventilation during handling. Protective equipment such as gloves, goggles, and a face mask should be worn when handling this compound.
Research Findings
Research on this compound is primarily focused on its role as an intermediate in organic synthesis. Its stability and reactivity under various conditions are crucial for optimizing synthesis protocols. Studies often explore the conditions under which it can be efficiently converted into other compounds, such as through Suzuki-Miyaura reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume